3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting this enzyme, the compound can disrupt the normal function of cells, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its molecular structure and specific applications.
3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds are used for their insecticidal and fungicidal activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12BrNO4S |
---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S/c10-7-2-1-3-9(4-7)16(14,15)11-8(5-12)6-13/h1-4,8,11-13H,5-6H2 |
InChI Key |
DLUXJZXYPAQUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC(CO)CO |
Origin of Product |
United States |
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